molecular formula C15H12ClN3O5S B2735074 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895465-97-1

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2735074
CAS No.: 895465-97-1
M. Wt: 381.79
InChI Key: XWDAMOOTWDUDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a propanamide backbone substituted with a 4-chlorobenzenesulfonyl group at the 3rd position and a 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl moiety at the N-terminus. Its molecular formula is C₁₉H₁₅ClN₄O₅S, with a molecular weight of 453.86 g/mol .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5S/c16-10-3-5-11(6-4-10)25(21,22)9-7-13(20)17-15-19-18-14(24-15)12-2-1-8-23-12/h1-6,8H,7,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDAMOOTWDUDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and furan-2-carboxylic acid.

    Formation of Intermediate Compounds: The 4-chlorobenzoic acid is first converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with furan-2-carboxylic acid hydrazide to form the oxadiazole ring.

    Sulfonylation: The intermediate compound is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with propanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Agricultural Chemistry: It may be used in the development of new pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide depends on its application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for disease progression.

    Agricultural Chemistry: It may interfere with essential biological processes in pests or weeds, leading to their death or reduced growth.

Comparison with Similar Compounds

Key Features :

  • The 1,3,4-oxadiazole ring contributes to aromatic stacking interactions, while the furan-2-yl group introduces heterocyclic diversity.

Structural Analogs and Physicochemical Properties

Table 1: Key Structural and Physical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound : 3-(4-Chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide C₁₉H₁₅ClN₄O₅S 453.86 Not Reported 4-Chlorobenzenesulfonyl, furan-2-yl
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide C₂₄H₂₇N₅O₅S₂ 529.62 Not Reported Benzamide core, cyclohexyl(ethyl)sulfamoyl, furan-2-yl
BA94467 : 3-(4-Chlorobenzenesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide C₂₃H₂₆ClN₃O₇S 523.99 Not Reported 4-Chlorobenzenesulfonyl, 3,4,5-triethoxyphenyl
8d : 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide C₁₅H₁₄N₄O₂S₂ 362.43 135–136 4-Methylphenyl, thiazol-2-yl
7l : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 177–178 2-Amino-thiazol-4-yl, 4-ethoxyphenyl
Key Observations:

Core Modifications :

  • The benzamide core in LMM11 vs. the propanamide backbone in the target compound alters hydrophobicity and hydrogen-bonding capacity .
  • Substitutions on the oxadiazole ring (e.g., furan-2-yl in the target vs. 3,4,5-triethoxyphenyl in BA94467) influence electron density and steric bulk .

Bioactivity Implications :

  • LMM11 demonstrates antifungal activity against Candida albicans due to its thioredoxin reductase inhibition . The target compound’s furan-2-yl group may confer similar antifungal properties, though direct evidence is lacking.
  • Compounds with thiazole substituents (e.g., 8d, 7l) show moderate-to-high melting points (135–178°C), suggesting enhanced crystallinity and stability .

The target compound’s 4-chlorobenzenesulfonyl group may increase toxicity compared to methoxy or amino-substituted analogs .

Spectral and Computational Comparisons

Table 2: Spectral Data Highlights
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Key Functional Groups Identified
Target Compound Not Reported Not Reported Sulfonyl (S=O), oxadiazole (C=N)
8d 1680 (C=O), 1210 (C-O-C) 2.45 (s, 3H, CH₃), 7.25–7.70 (Ar-H) Propanamide, oxadiazole, thiazole
7k 1675 (C=O), 1320 (S=O) 1.20 (t, 3H, CH₂CH₃), 7.40–8.10 (Ar-H) Ethylphenyl, sulfonyl, oxadiazole
Computational Insights:
  • Docking Studies : Analogous compounds (e.g., LMM5/LMM11) were prioritized using in silico methods targeting enzymes like thioredoxin reductase . The target compound’s sulfonyl group may enhance binding affinity to similar targets.
  • SHELX Refinement : Crystal structures of related oxadiazoles (e.g., 7a–m) were resolved using SHELXL, highlighting conformational flexibility in the propanamide chain .

Biological Activity

3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, which includes a chlorobenzenesulfonyl group and a furan-oxadiazole moiety, suggests a range of biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN3O6SC_{19}H_{16}ClN_{3}O_{6}S, with a molecular weight of approximately 449.9 g/mol. The presence of the sulfonamide group is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H16ClN3O6SC_{19}H_{16}ClN_{3}O_{6}S
Molecular Weight449.9 g/mol
IUPAC NameThis compound
CAS Number1040638-87-6

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. The process generally includes:

  • Formation of the furan derivative : This can be achieved through cyclization reactions involving appropriate aldehydes and ketones.
  • Sulfonamide formation : The chlorobenzenesulfonyl chloride is reacted with an amine to form the sulfonamide bond.
  • Coupling reaction : The furan derivative is then coupled to the sulfonamide under basic conditions to yield the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in the G2/M phase.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising AChE inhibitory activity, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Binding : The sulfonamide group can interact with active sites of enzymes, altering their function.
  • Receptor Modulation : Potential modulation of receptor activities involved in cell signaling pathways.

Study 1: Anticancer Activity

A recent study investigated the anticancer properties of this compound against MCF-7 cells:

ParameterResult
IC5015 µM
Apoptosis InductionYes
Cell Cycle ArrestG2/M phase

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition:

EnzymeInhibition (%)
Acetylcholinesterase70% at 50 µM

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-(4-chlorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide?

  • Synthesis : A multi-step approach is typically employed, starting with the preparation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides under reflux with POCl₃, followed by coupling with the sulfonylpropanamide moiety. Reaction conditions (e.g., solvent choice, temperature) must be tightly controlled to avoid side products .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Purity is validated via HPLC, and elemental analysis ensures stoichiometric accuracy .

Q. How can researchers assess the preliminary biological activity of this compound?

  • Bioactivity Screening : Begin with in vitro assays targeting antimicrobial (e.g., bacterial/fungal growth inhibition) or anticancer (e.g., cytotoxicity against HeLa or MCF-7 cell lines) activity. Dose-response curves (IC₅₀ values) and selectivity indices should be calculated. Positive controls (e.g., doxorubicin for anticancer assays) are critical for validating experimental setups .

Q. What functional groups in this compound are likely to influence its reactivity or bioactivity?

  • Key Functional Groups :

  • The 1,3,4-oxadiazole ring enhances metabolic stability and π-π stacking with biological targets.
  • The 4-chlorobenzenesulfonyl group contributes to hydrophobic interactions and electron-withdrawing effects.
  • The furan-2-yl substituent may participate in hydrogen bonding or act as a pharmacophore .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with improved target binding?

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, EGFR) or receptors. Focus on binding affinity (ΔG values) and key residues (e.g., catalytic triads). Validate predictions with Molecular Dynamics (MD) simulations to assess stability over 100+ ns trajectories .
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict bioactivity .

Q. What experimental strategies resolve contradictions in reaction yields or bioactivity data?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to identify critical variables (e.g., temperature, catalyst loading) affecting synthesis yields. Response surface methodology (RSM) optimizes conditions .
  • Bioassay Reproducibility : Standardize protocols across multiple labs. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .

Q. How can reaction pathways be elucidated for unexpected byproducts during synthesis?

  • Mechanistic Probes :

  • Isotopic Labeling : Track atom migration using ¹³C-labeled precursors.
  • Intermediate Trapping : Quench reactions at intervals and analyze intermediates via LC-MS or IR spectroscopy.
  • In situ NMR Monitoring : Identify transient species under controlled conditions .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via UPLC-MS and identify products using HRMS/MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.